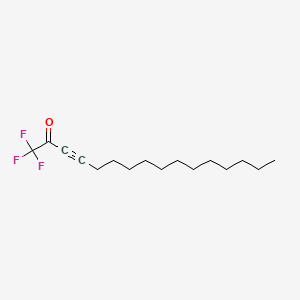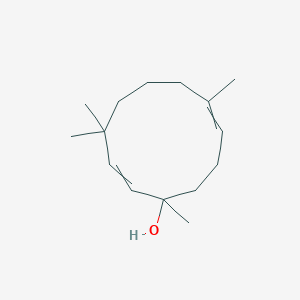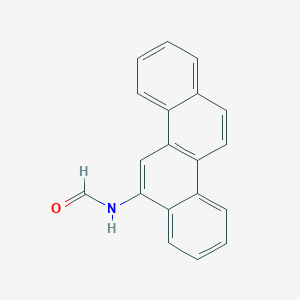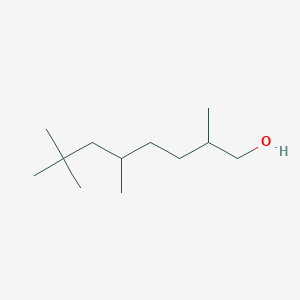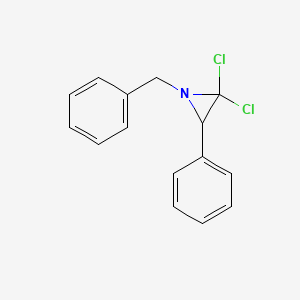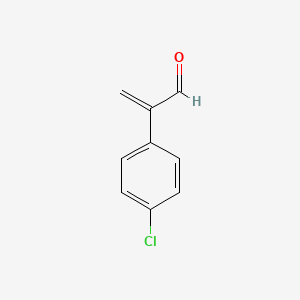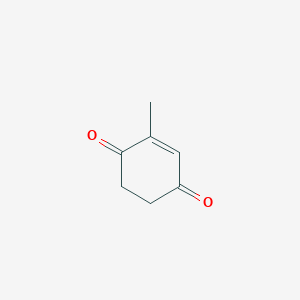
2-Cyclohexene-1,4-dione, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexene-1,4-dione, 2-methyl-: is an organic compound with a molecular formula of C7H8O2 It is a derivative of cyclohexene, featuring a dione functional group at the 1 and 4 positions, and a methyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Cyclohexene-1,4-dione, 2-methyl- can be achieved through several synthetic routes. One common method involves the pyrolysis of appropriate precursors such as 2,3,4a,5,8,8a-hexahydro-5,8-methanonaphthoquinones . This process typically requires high temperatures and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 2-Cyclohexene-1,4-dione, 2-methyl- may involve large-scale pyrolysis processes, utilizing specialized equipment to maintain the necessary reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclohexene-1,4-dione, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Cyclohexene-1,4-dione, 2-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is utilized in the production of polymers, resins, and other materials due to its unique chemical properties
Mécanisme D'action
The mechanism by which 2-Cyclohexene-1,4-dione, 2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s dione groups can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the methyl group may enhance its binding affinity to specific targets, modulating its biological activity .
Comparaison Avec Des Composés Similaires
2,6,6-Trimethyl-2-cyclohexene-1,4-dione:
Methylcyclohexene: This compound consists of cyclohexene with a methyl group substituent, differing in the position and number of functional groups.
Uniqueness: 2-Cyclohexene-1,4-dione, 2-methyl- is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its significance in the field of organic chemistry.
Propriétés
Numéro CAS |
113436-11-6 |
|---|---|
Formule moléculaire |
C7H8O2 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
2-methylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h4H,2-3H2,1H3 |
Clé InChI |
JHISVHDIJOSBDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)

